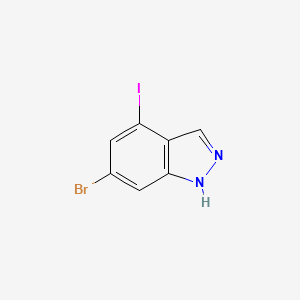

6-Bromo-4-iodo-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

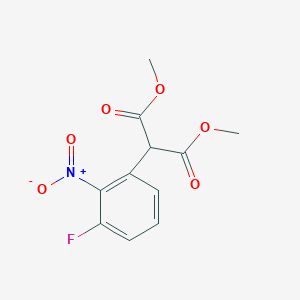

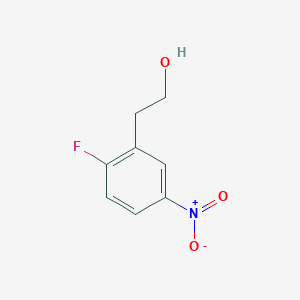

6-Bromo-4-iodo-1H-indazole (BII) is a heterocyclic compound with a unique structure that has attracted the attention of scientists in recent years. BII is a member of the indazole family, which is a class of compounds found in many natural products and pharmaceuticals. BII has been studied for its potential applications in various scientific fields, such as synthesis, drug discovery, and medical research.

Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Applications

6-Bromo-4-iodo-1H-indazole has been explored for its potential in anticancer drug development. Its structure is conducive to modifications that can target various cancer pathways. For instance, indazole derivatives have shown inhibitory activity against liver, breast, and leukemia cancer cell lines . The bromo and iodo substituents on the indazole ring can be strategically altered to enhance the compound’s selectivity and potency against cancer cells.

Pharmacology: Inhibitors for Respiratory Diseases

Indazole compounds, including 6-Bromo-4-iodo-1H-indazole, can act as selective inhibitors of phosphoinositide 3-kinase δ, which is significant in treating respiratory diseases . Research in this area focuses on developing new therapeutic agents that can help manage conditions such as asthma and chronic obstructive pulmonary disease.

Material Science: Organic Semiconductors

In material science, 6-Bromo-4-iodo-1H-indazole is a precursor for synthesizing organic semiconductors. These semiconductors are used in various applications, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The halogenated indazole serves as a building block for creating π-conjugated systems that exhibit desirable electronic properties .

Chemical Synthesis: Building Blocks for Heterocyclic Compounds

This compound is a valuable intermediate in the synthesis of more complex heterocyclic structures. Its reactivity due to the bromo and iodo groups allows for cross-coupling reactions, which are pivotal in constructing diverse organic molecules with potential applications in pharmaceuticals and agrochemicals .

Biochemistry: Enzyme Inhibition

6-Bromo-4-iodo-1H-indazole is studied for its role in enzyme inhibition, particularly in enzymes involved in signal transduction pathways. By modulating the activity of these enzymes, researchers can develop new strategies to treat diseases that arise from dysregulated biochemical pathways .

Environmental Applications: Photodegradation Studies

The photodegradation behavior of indazole derivatives, including 6-Bromo-4-iodo-1H-indazole, is of interest in environmental chemistry. Understanding how these compounds break down under light exposure is crucial for assessing their environmental impact and designing degradation pathways for potential pollutants .

Mécanisme D'action

Target of Action

Indazole-containing compounds have been known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives can interact with their targets and cause changes that lead to their medicinal effects .

Biochemical Pathways

It is known that indazole derivatives can affect various biochemical pathways, leading to their downstream effects .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

It is known that indazole derivatives can have various effects at the molecular and cellular level, contributing to their medicinal properties .

Action Environment

It is known that environmental factors can influence the action of many chemical compounds .

Propriétés

IUPAC Name |

6-bromo-4-iodo-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEAVIHSGOANQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646187 |

Source

|

| Record name | 6-Bromo-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-iodo-1H-indazole | |

CAS RN |

885519-41-5 |

Source

|

| Record name | 6-Bromo-4-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)